2-[(Undec-10-enoyl)oxy]but-3-ynoic acid
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Overview
Description
2-[(Undec-10-enoyl)oxy]but-3-ynoic acid is an organic compound with the molecular formula C15H22O3 This compound is characterized by the presence of an ester linkage between undec-10-enoyl and but-3-ynoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Undec-10-enoyl)oxy]but-3-ynoic acid typically involves the esterification of undec-10-enoyl chloride with but-3-ynoic acid. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Undec-10-enoyl)oxy]but-3-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Addition: The alkyne moiety can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Addition: Hydrogenation can be carried out using hydrogen gas (H2) and a palladium catalyst (Pd/C).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Addition: Saturated hydrocarbons or halogenated compounds.
Scientific Research Applications
2-[(Undec-10-enoyl)oxy]but-3-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Undec-10-enoyl)oxy]but-3-ynoic acid involves its interaction with molecular targets such as enzymes or receptors. The ester linkage and alkyne moiety can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Undec-10-ynoic acid: A related compound with a similar structure but lacking the ester linkage.
But-3-ynoic acid: Another related compound with a simpler structure, containing only the alkyne and carboxylic acid groups.
Uniqueness
2-[(Undec-10-enoyl)oxy]but-3-ynoic acid is unique due to its combination of an ester linkage, alkyne moiety, and long-chain fatty acid. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
796867-72-6 |
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Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
2-undec-10-enoyloxybut-3-ynoic acid |
InChI |
InChI=1S/C15H22O4/c1-3-5-6-7-8-9-10-11-12-14(16)19-13(4-2)15(17)18/h2-3,13H,1,5-12H2,(H,17,18) |
InChI Key |
VPOLQRFMEIIERZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)OC(C#C)C(=O)O |
Origin of Product |
United States |
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